

# Spectroscopic Data and Analysis of 4-tert-Butyl-2-ethylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-tert-Butyl-2-ethylphenol

Cat. No.: B15336012

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-tert-Butyl-2-ethylphenol** (CAS No. 63452-61-9). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational models. These predictions are valuable for the identification, characterization, and quality control of this compound in research and development settings.

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-tert-Butyl-2-ethylphenol**.

### Predicted $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ , 400 MHz)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.18	d	1H	Ar-H
6.95	dd	1H	Ar-H
6.68	d	1H	Ar-H
4.80	s	1H	OH
2.65	q	2H	-CH <sub>2</sub> -CH <sub>3</sub>
1.31	s	9H	-C(CH <sub>3</sub> ) <sub>3</sub>
1.25	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

### Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ ) ppm	Assignment
151.2	C-OH
143.5	C-C(CH <sub>3</sub> ) <sub>3</sub>
128.0	Ar-CH
127.5	Ar-C
126.8	Ar-CH
115.0	Ar-CH
34.1	-C(CH <sub>3</sub> ) <sub>3</sub>
31.5	-C(CH <sub>3</sub> ) <sub>3</sub>
23.0	-CH <sub>2</sub> -CH <sub>3</sub>
14.1	-CH <sub>2</sub> -CH <sub>3</sub>

### Predicted IR Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3550-3200	Strong, Broad	O-H Stretch
3050-3000	Medium	Aromatic C-H Stretch
2960-2850	Strong	Aliphatic C-H Stretch
1600, 1500, 1450	Medium-Strong	Aromatic C=C Stretch
1230	Strong	C-O Stretch
880-800	Strong	C-H Bending (Aromatic)

## Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
178	40	[M] <sup>+</sup> (Molecular Ion)
163	100	[M-CH <sub>3</sub> ] <sup>+</sup>
149	25	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
135	15	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
91	10	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis of **4-tert-Butyl-2-ethylphenol** and the acquisition of its spectroscopic data.

### Synthesis of 4-tert-Butyl-2-ethylphenol

A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation.

Procedure:

- To a stirred solution of 4-tert-butylphenol in a suitable solvent (e.g., a non-polar organic solvent like hexane or dichloromethane), a Lewis acid catalyst (e.g., AlCl<sub>3</sub> or FeCl<sub>3</sub>) is added

under an inert atmosphere (e.g., nitrogen or argon).

- The mixture is cooled in an ice bath.
- An ethylating agent, such as ethyl bromide or diethyl sulfate, is added dropwise to the reaction mixture.
- After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield **4-tert-Butyl-2-ethylphenol**.

## Spectroscopic Analysis

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.

Procedure:

- A sample of **4-tert-Butyl-2-ethylphenol** (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.
- The NMR tube is placed in the spectrometer.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 MHz).
- The spectra are processed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR spectroscopy is used to identify the functional groups present in a molecule.

#### Procedure:

- A small amount of the neat liquid sample of **4-tert-Butyl-2-ethylphenol** is placed between two salt plates (e.g., NaCl or KBr).
- Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a thin disk.
- The sample is placed in the IR spectrometer.
- The IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ .

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

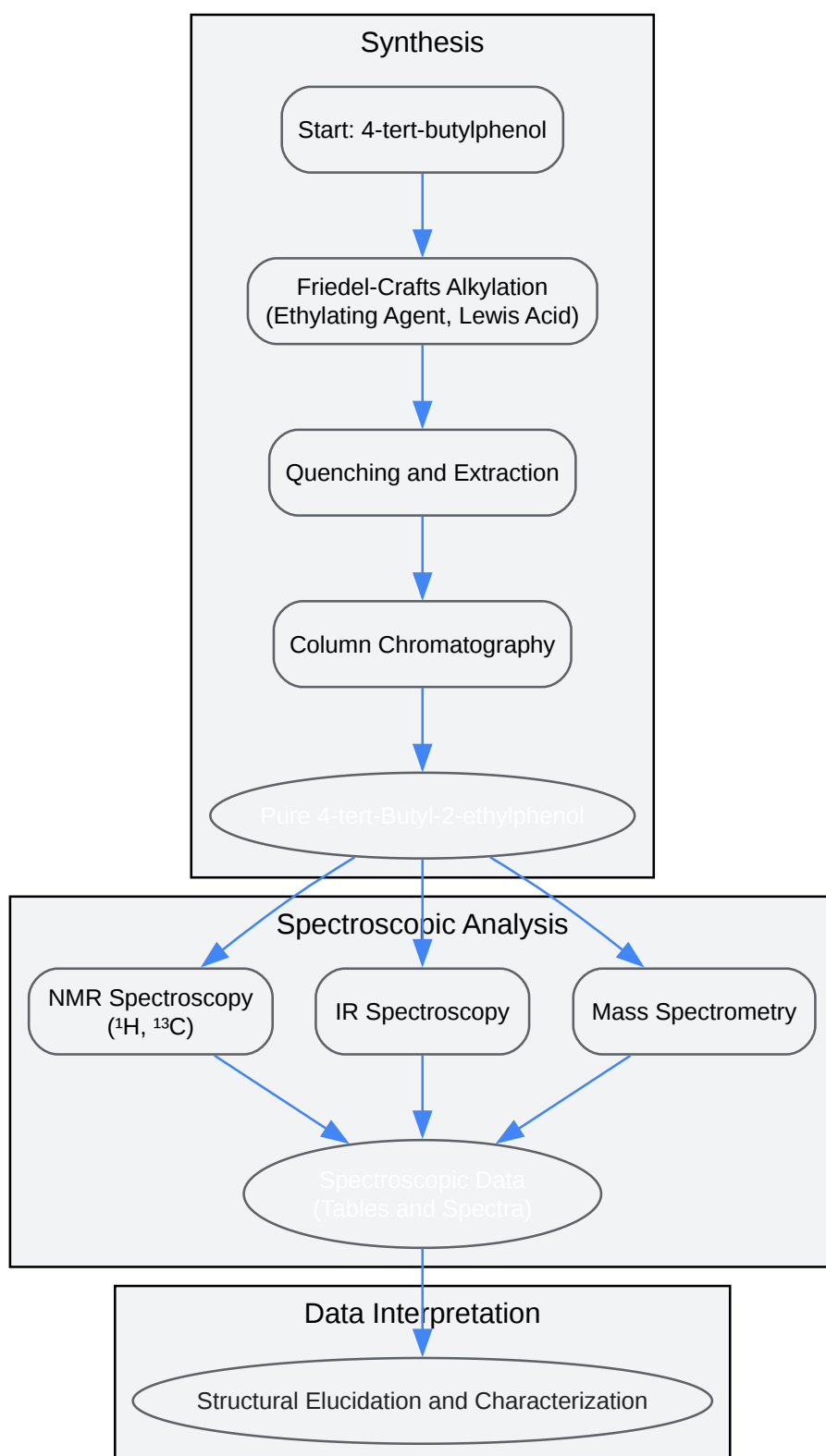
#### Procedure:

- A dilute solution of **4-tert-Butyl-2-ethylphenol** in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.
- The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
- The sample is ionized, commonly using Electron Ionization (EI).
- The mass-to-charge ratios ( $m/z$ ) of the resulting ions are analyzed and detected to generate the mass spectrum.

## Visualizations

### Synthesis and Analysis Workflow

The following diagram illustrates the general workflow from the synthesis of **4-tert-Butyl-2-ethylphenol** to its spectroscopic analysis.

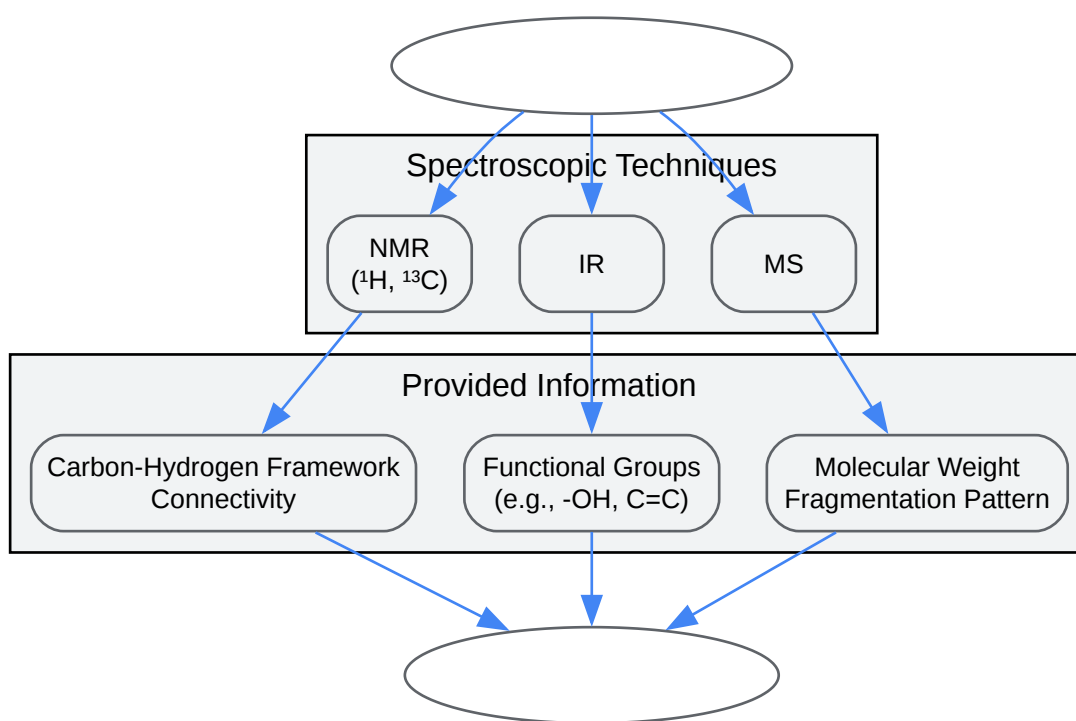


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Caption: Workflow for Synthesis and Spectroscopic Analysis.

## Logical Relationship of Spectroscopic Techniques

The following diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for the characterization of **4-tert-Butyl-2-ethylphenol**.



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Caption: Relationship of Spectroscopic Information.

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